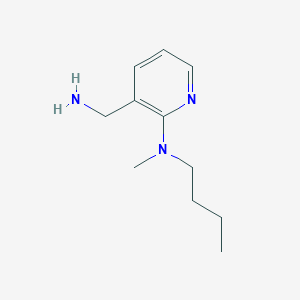

3-(aminomethyl)-N-butyl-N-methylpyridin-2-amine

Description

3-(Aminomethyl)-N-butyl-N-methylpyridin-2-amine is a pyridine derivative featuring an aminomethyl group at the 3-position and N-butyl-N-methyl substitution on the pyridine nitrogen. This compound’s structure combines a pyridine backbone with alkylamine substituents, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

3-(aminomethyl)-N-butyl-N-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-3-4-8-14(2)11-10(9-12)6-5-7-13-11/h5-7H,3-4,8-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRAFOCKFRIYGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=C(C=CC=N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N-butyl-N-methylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloromethylpyridine with butylamine and methylamine under controlled conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for precise control over reaction parameters, such as temperature, pressure, and residence time, resulting in higher yields and improved product purity. Additionally, the use of environmentally friendly solvents and catalysts can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N-butyl-N-methylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Halides, alkoxides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced amine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

3-(Aminomethyl)-N-butyl-N-methylpyridin-2-amine serves as a building block for synthesizing more complex organic molecules. It is particularly useful in the preparation of various heterocyclic compounds. Its ability to undergo multiple chemical reactions—including oxidation, reduction, and substitution—further enhances its utility in synthetic organic chemistry.

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide | Aqueous or organic solvents |

| Reduction | Lithium aluminum hydride | Anhydrous solvents |

| Substitution | Halides, alkoxides | Polar aprotic solvents |

Biology

In biological research, this compound has been investigated for its potential as a ligand in biochemical assays. It may act as a probe for studying enzyme-substrate interactions, particularly in the context of drug discovery and development.

Medicine

The compound shows promise in the field of medicinal chemistry , particularly as a precursor for synthesizing pharmaceutical agents. Its structural attributes suggest potential therapeutic properties, including:

- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit antimicrobial effects against various bacterial strains, suggesting that this compound may also possess similar properties.

- BACE1 Inhibition : Research indicates that derivatives of this compound could serve as β-secretase (BACE1) inhibitors for treating Alzheimer’s disease. The structure-activity relationship studies have shown promising results in inhibiting BACE1 activity while maintaining favorable pharmacokinetic properties .

Industry

In industrial applications, this compound is utilized in developing specialty chemicals and materials such as polymers and coatings. Its unique combination of functional groups allows it to be tailored for specific industrial needs.

Case Study 1: Synthesis and Application in Drug Development

Research conducted on the synthesis of BACE1 inhibitors has highlighted the effectiveness of aminomethyl-pyridine derivatives in modulating enzyme activity related to Alzheimer’s disease. The study involved parallel synthesis and structure-activity relationship evaluations, yielding compounds with significant inhibitory effects on BACE1 while ensuring good CNS penetration .

Case Study 2: Antimicrobial Properties

A study evaluating the antimicrobial efficacy of pyridine derivatives found that compounds structurally similar to this compound showed activity against both Gram-positive and Gram-negative bacteria. This suggests potential for further exploration in pharmaceutical applications targeting infectious diseases.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N-butyl-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The aminomethyl group plays a crucial role in its binding affinity and specificity. Additionally, the butyl and methyl substituents on the nitrogen atom influence the compound’s overall hydrophobicity and solubility, affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Key Observations :

- Brominated analogs (e.g., 3-bromo-N-methylpyridin-2-amine) may exhibit distinct reactivity due to halogen presence, favoring substitution reactions .

Physicochemical Properties

Data gaps exist for the target compound, but trends can be inferred from analogs:

- 3-(Aminomethyl)pyridine: Polar due to the primary amine group; likely hygroscopic .

- N-(3-Methylbutyl)pyridin-2-amine : Higher molecular weight (164.25) and branched alkyl chain suggest moderate lipophilicity .

- Amide-linked analogs (e.g., N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide): Planar conformations with extended π-systems due to amide bridges; dihedral angles <10° between aromatic rings .

Prediction for Target Compound :

Toxicity Profiles

Available toxicity data for related compounds (Table 2):

Implications for Target Compound :

Recommendation :

- A modified reductive amination using 3-(aminomethyl)pyridine and butyl/methyl halides under basic conditions may yield the target compound.

Regulatory Status

- 3-(Aminomethyl)pyridine: Exempt from CERCLA, SARA 302/304, and CWA listings .

- Target Compound : Unregulated currently, but N-butyl-N-methyl groups may trigger hazard evaluations under OSHA’s Hazard Communication Standard.

Biological Activity

3-(Aminomethyl)-N-butyl-N-methylpyridin-2-amine is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a pyridine ring and various functional groups, suggests potential biological activities that may be harnessed for therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃N₃, with a molecular weight of approximately 165.22 g/mol. The compound features:

- A pyridine ring , which is a six-membered aromatic heterocycle containing one nitrogen atom.

- An aminomethyl group that enhances its reactivity.

- Two substituents on the nitrogen atoms: a butyl group and a methyl group .

These structural characteristics contribute to its versatility in synthetic organic chemistry and potential biological activities .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. For instance, structural analogs have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties. Preliminary studies on related compounds have highlighted their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

The compound's structure suggests potential applications in treating neurological disorders. Studies have indicated that pyridine derivatives can interact with neurotransmitter systems, potentially offering neuroprotective effects. This aligns with ongoing research into the development of drugs targeting conditions such as Alzheimer's disease .

Inhibition of Enzymatic Activity

This compound may act as an inhibitor for various enzymes involved in disease processes. For example, its structural features are reminiscent of known inhibitors for β-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology . Further research is needed to elucidate its specific interactions and inhibitory mechanisms.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of related pyridine compounds against several bacterial strains. The results indicated that modifications in the side chains significantly influenced the antimicrobial potency. The study found that compounds with larger hydrophobic groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .

Neuroprotective Mechanisms

In a separate investigation focusing on neuroprotective agents, researchers explored the binding affinities of various pyridine derivatives to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The findings suggested that compounds with similar structures to this compound could effectively inhibit these enzymes, potentially improving cognitive function in Alzheimer's models .

Research Findings Summary Table

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-(aminomethyl)-N-butyl-N-methylpyridin-2-amine?

A widely applicable method involves reductive amination using a palladium-based catalyst. For example, Pd/NiO (1.1 wt%) under hydrogen gas (25°C, 10 hours) efficiently couples aldehydes with amines, yielding tertiary amines with high purity (isolated yields >95%) . Key steps include:

- Reacting the aldehyde precursor (e.g., pyridine-2-carbaldehyde derivatives) with N-butyl-N-methylamine.

- Using a hydrogen atmosphere to drive imine reduction.

- Purification via filtration and solvent evaporation. Optimization Tip : Adjusting catalyst loading (e.g., 10–20 mg per 50 mL solvent) and reaction time can mitigate side-product formation.

| Reaction Component | Example Conditions |

|---|---|

| Catalyst | Pd/NiO (1.1 wt%) |

| Solvent | Ethanol/Toluene |

| Temperature | 25°C |

| Time | 10 hours |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm, aminomethyl protons at δ 3.0–4.0 ppm) .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks, as demonstrated for analogous N-benzylpyridin-2-amine derivatives .

- Mass Spectrometry : Validate molecular weight (e.g., expected m/z for C₁₁H₁₉N₃: 193.16).

Advanced Research Questions

Q. How can catalytic efficiency in reductive amination be systematically optimized for this compound?

Use Design of Experiments (DoE) to evaluate variables:

- Catalyst Type : Compare Pd/NiO with alternatives like Raney Ni or Pt/C for hydrogenation efficiency .

- Hydrogen Pressure : Test 1–5 bar to balance reaction rate and safety.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance imine intermediate stability.

- Additives : Base additives (e.g., K₂CO₃) can neutralize HCl byproducts in amine-aldehyde coupling .

Q. How should researchers address contradictory biological activity data in literature?

Apply a multi-modal validation framework :

- In Silico Screening : Use PASS software to predict bioactivity (e.g., nootropic or antidepressant potential) and prioritize targets .

- In Vivo/In Vitro Correlation : For analogs like 3-(aminomethyl)quinolin-4-ones, discrepancies between predicted and observed neurotropic effects were resolved by adjusting pharmacokinetic models for blood-brain barrier permeability .

- Metabolic Profiling : Identify metabolites via LC-MS to rule out off-target interactions.

Q. What structural modifications enhance this compound’s bioactivity?

- Substituent Engineering :

- Pyridine Ring : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate receptor binding, as seen in 5-(trifluoromethyl)pyridin-2-amine derivatives .

- Aminomethyl Chain : Replace butyl with cyclohexyl to improve lipophilicity and CNS penetration .

Data Contradiction Analysis

Q. Why do reported yields vary for similar reductive amination protocols?

Discrepancies arise from:

- Catalyst Deactivation : Pd/NiO may degrade under prolonged hydrogen exposure, reducing efficiency .

- Impurity Profiles : Unreacted aldehyde or over-reduced byproducts (e.g., secondary amines) can skew isolated yields. Validate purity via HPLC (≥98% threshold) .

- Scale Effects : Milligram-scale reactions (e.g., 20 mg catalyst) often outperform bulk syntheses due to better gas diffusion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.